

Application Note: Quantification of **Trimetazidine- N-oxide** using a Validated HPLC Method

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Compound of Interest				
Compound Name:	Trimetazidine-N-oxide			
Cat. No.:	B12430028	Get Quote		

Introduction

Trimetazidine, an anti-anginal agent, is known to metabolize into several byproducts, with **Trimetazidine-N-oxide** being a significant metabolite and a potential impurity in the final drug product. Accurate quantification of this impurity is crucial for ensuring the safety, efficacy, and quality of Trimetazidine formulations. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of **Trimetazidine-N-oxide** in bulk drug substances and pharmaceutical dosage forms, utilizing **Trimetazidine-N-oxide** as a reference standard.

Trimetazidine-N-oxide is a major active metabolite of Trimetazidine.[1] Its chemical properties are summarized in the table below.

Property	Value
Chemical Name	1-(2,3,4-trimethoxybenzyl)piperazine 1-oxide
CAS Number	2731228-50-3[2][3]
Molecular Formula	C14H22N2O4[1][4][5]
Molecular Weight	282.34 g/mol [1][2][4][5]

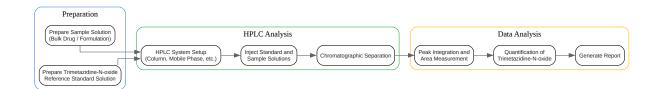
Principle



This method employs reversed-phase HPLC with UV detection to separate **Trimetazidine-N-oxide** from Trimetazidine and other potential impurities. Quantification is achieved by comparing the peak area of **Trimetazidine-N-oxide** in the sample to that of a certified reference standard of **Trimetazidine-N-oxide**.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Trimetazidine-N-oxide** using the reference standard.



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Caption: HPLC analysis workflow for **Trimetazidine-N-oxide**.

Detailed Protocols Materials and Reagents

- Trimetazidine-N-oxide Reference Standard (Certified, purity >99%)
- Trimetazidine Bulk Drug Substance / Pharmaceutical Formulation
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)



- Orthophosphoric Acid (AR Grade)
- Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (30:70, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	232 nm
Injection Volume	20 μL
Run Time	15 minutes

Preparation of Solutions

3.1. Mobile Phase Preparation

- Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of the prepared buffer. Filter through a 0.45 μm membrane filter and degas for 15 minutes in an ultrasonic bath.

3.2. Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Trimetazidine-Noxide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume



with the mobile phase.

 Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards ranging from 0.1 μg/mL to 10 μg/mL.

3.3. Sample Solution Preparation

- Bulk Drug Substance: Accurately weigh about 100 mg of Trimetazidine bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Pharmaceutical Formulation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 100 mg of Trimetazidine and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of Trimetazidine-N-oxide.
 - \circ Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μ m syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

4.1. System Suitability

Inject the working standard solution (e.g., $5 \mu g/mL$) six times. The system is deemed suitable if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0%



4.2. Linearity

Inject the calibration standards in triplicate. Plot a graph of the mean peak area against the concentration of **Trimetazidine-N-oxide**.

Parameter	Acceptance Criteria
Correlation Coefficient (r²)	≥ 0.999
Concentration Range	0.1 - 10 μg/mL

4.3. Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of **Trimetazidine-N-oxide** reference standard into the sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration Level Acceptance Criteria for % Recover	
80%	98.0% - 102.0%
100%	98.0% - 102.0%
120%	98.0% - 102.0%

4.4. Precision

- Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day.
- Intermediate Precision (Inter-day Precision): Analyze six replicate preparations of the sample solution on two different days by two different analysts.

Precision Type	Acceptance Criteria for % RSD
Repeatability	≤ 2.0%
Intermediate Precision	≤ 2.0%



4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD = $3.3 \times (\sigma / S)$
- LOQ = $10 \times (\sigma / S)$

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Parameter	Result
LOD	0.03 μg/mL
LOQ	0.1 μg/mL

4.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter Varied	Variation Acceptance Criteria	
Flow Rate	± 0.1 mL/min System suitability criteria	
Column Temperature	± 2°C System suitability criteria	
Mobile Phase pH	± 0.2 units	System suitability criteria met

Data Presentation

Table 1: System Suitability Results



Parameter	Result	Acceptance Criteria
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	5800	≥ 2000
% RSD of Peak Area	0.8%	≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)	Mean Peak Area
0.1	1520
0.5	7550
1.0	15100
2.5	37800
5.0	75500
7.5	113200
10.0	151000
Correlation Coefficient (r²)	0.9995

Table 3: Accuracy (% Recovery) Data

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	% RSD
80%	4.0	3.98	99.5%	0.9%
100%	5.0	5.03	100.6%	0.7%
120%	6.0	5.95	99.2%	1.1%

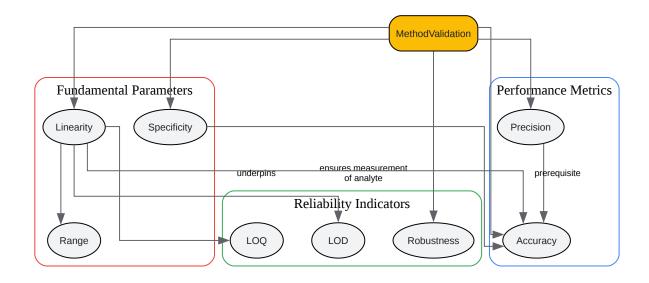
Table 4: Precision Data



Precision Type	% RSD
Repeatability	1.2%
Intermediate Precision	1.5%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between method validation parameters, ensuring a reliable analytical method.



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Caption: Interrelationship of method validation parameters.

Conclusion

The described HPLC method provides a simple, accurate, and precise means for the quantitative determination of **Trimetazidine-N-oxide**. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for routine analysis of Trimetazidine bulk drug and its formulations. The use of a certified **Trimetazidine-N-oxide** reference standard ensures the reliability and traceability of the analytical results.



References

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